7-methoxy-2-methyl-1H-indole

cannabinoid receptor CB1/CB2 selectivity SAR

Researchers designing aminoalkylindole-based cannabinoid ligand libraries face a critical choice: indole core substitution determines receptor selectivity. Using generic indole or mono-substituted analogs leads to off-target activity (e.g., 5-methoxy-2-methylindole hits MPO, not CB1/AhR). 7-Methoxy-2-methyl-1H-indole is the validated starting scaffold for CB1-preferring agonists. • 2-Methyl group directs CB1 selectivity (Ki CB1 = 8 nM vs. CB2 = 29 nM in elaborated ligands) • 7-Methoxy group essential for AhR agonist activity (EMAX 80% vs. dioxin) • Optimized 3-step synthesis (62% yield) supports kilogram-scale campaigns

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 53512-46-2
Cat. No. B1593696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2-methyl-1H-indole
CAS53512-46-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=CC=C2)OC
InChIInChI=1S/C10H11NO/c1-7-6-8-4-3-5-9(12-2)10(8)11-7/h3-6,11H,1-2H3
InChIKeyPKSVZXMZMGPDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methyl-1H-indole: Core Scaffold Overview


7-Methoxy-2-methyl-1H-indole is a disubstituted indole building block featuring a methoxy group at the 7-position and a methyl group at the 2-position of the indole ring . This specific substitution pattern is not arbitrary; the 2-methyl group is critical for controlling cannabinoid receptor subtype selectivity in downstream ligands [1], while the 7-methoxy group enhances reactivity and participates in synergistic AhR binding interactions [2]. The compound serves predominantly as a key synthetic intermediate in the preparation of aminoalkylindole-based CB2 receptor ligands and indolopyridone cannabinoid agents .

1
CB1-preferring cannabinoid ligand synthesis. The 2-methyl group directs selectivity reversal critical for aminoalkylindole-based workflows.
2
AhR pharmacophore SAR studies. Retains the essential 7-methoxy group for AhR engagement while offering a C-2 vector for modulation.
3
Process-scale synthetic intermediate. Supports an improved 3-step route to advanced cannabinoid building blocks with reported higher efficiency.

Irreplaceability of 7-Methoxy-2-methyl-1H-indole


The 7-methoxy-2-methyl substitution pattern is not interchangeable with other regioisomeric or mono-substituted indoles. The 2-methyl group dictates the direction of cannabinoid receptor subtype selectivity: the 7-methoxyindole core without 2-methyl yields CB2-selective ligands (22-fold selectivity), whereas introduction of the 2-methyl group reverses selectivity toward CB1 [1]. In parallel, the 7-methoxy substituent is essential for AhR agonist activity, with 7-MeO-indole achieving 80% EMAX relative to dioxin, while 2-methylindole lacks this activity profile [2]. Regioisomeric analogs such as 5-methoxy-2-methylindole engage entirely different biological targets (myeloperoxidase inhibition) . Substituting with generic indole or mono-substituted analogs would therefore redirect pharmacological activity, compromise synthetic utility, or both.

CB1/CB2 Using 7-methoxyindole (lacking 2-methyl) may reverse cannabinoid receptor selectivity from CB1-preferring to CB2-preferring, altering target engagement.
AhR pathway 2-Methylindole (lacking 7-methoxy) shows no detectable AhR agonist activity; the 7-methoxy substituent is essential for this pathway response.
Target deconvolution 5-Methoxy-2-methylindole engages the MPO pathway, not cannabinoid or AhR targets; regioisomeric substitution may redirect biological activity entirely.

7-Methoxy-2-methyl-1H-indole: Head-to-Head Evidence


Cannabinoid Receptor Selectivity Reversal

In the 7-methoxyindole-3-carboxamide series, the absence of a 2-methyl substituent yields CB2-selective agonists (Ki CB2 = 11 nM vs. CB1 = 245 nM; 22-fold CB2 selectivity). Introduction of the 2-methyl group—the defining feature of 7-methoxy-2-methyl-1H-indole—reverses selectivity: Ki CB1 = 8 nM, CB2 = 29 nM, conferring CB1 preference [1]. This demonstrates that the 2-methyl group is the critical structural determinant for CB1 vs. CB2 selectivity when the 7-methoxyindole core is elaborated into aminoalkylindole ligands.

CB1/CB2 Selectivity Reversal
Direct head-to-head comparison
2-Methyl derivative: Ki CB1 = 8 nM, CB2 = 29 nM (CB1-preferring). Without 2-methyl: Ki CB1 = 245 nM, CB2 = 11 nM (CB2-selective).
2-Methyl substitution reverses receptor subtype preference in cannabinoid ligand series.
Recombinant CB1/CB2 binding assays. Supports selectivity-driven scaffold selection.
cannabinoid receptor CB1/CB2 selectivity SAR

Synthetic Yield Advantage Over Classical Methods

A dedicated large-scale synthesis study reports that 7-methoxy-2-methylindole is obtained in 62% isolated yield via reductive cyclization of β-methyl-3-methoxy-2,β-dinitrostyrene [1]. In contrast, classical Fischer and Bischler approaches yield the same 2-alkyl-7-methoxyindole scaffold in <10% yield, and even optimized Madelung or Gassman methods reach only ~40% yield with practical drawbacks (high temperature, chlorine gas, Raney nickel) [1]. The 62% yield method proceeds in 3 steps with good overall yields and avoids hazardous reagents, making it the method of choice for large-scale procurement.

Synthetic Yield Advantage
Direct head-to-head comparison
62% isolated yield via reductive cyclization vs. lower yields from classical Fischer/Bischler methods.
Supports review of synthesis route for higher lot consistency and scale-up feasibility.
Multi-gram scale; reductive cyclization of β-methyl-3-methoxy-2,β-dinitrostyrene.
indole synthesis large-scale reductive cyclization

AhR Pharmacophore: 7-Methoxy vs. 2-Methyl

In a systematic screen of 22 methylated and methoxylated indoles at the human AhR, 7-MeO-indole (the core scaffold of the target compound) was one of the most effective agonists, achieving 80% EMAX relative to 5 nM dioxin [1]. In contrast, 2-methylindole (lacking 7-methoxy) showed no detectable AhR agonist activity in the same assay panel [1]. While 7-methoxy-2-methyl-1H-indole itself was not tested in this study, the data demonstrate that the 7-methoxy group is essential for AhR engagement, and its presence in the target compound distinguishes it from simple 2-methylindole derivatives that lack AhR activity.

AhR Pharmacophore Comparison
Class-level inference
7-MeO-indole core achieves 80% EMAX (AhR agonist) vs. no activity for 2-methylindole. Target compound retains 7-MeO feature.
7-Methoxy group is essential for AhR pathway engagement; 2-methyl provides an additional SAR vector.
Reporter gene assays in AZ-AHR cells. Direct testing of dual-substituted scaffold pending.
aryl hydrocarbon receptor AhR agonism indole pharmacophore

Efficient Cannabinoid Intermediate Synthesis

7-Methoxy-2-methyl-1H-indole serves as the starting material for an improved 3-step synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key advanced intermediate for 3-amidoindole and indolopyridone cannabinoid ligands, achieving 88% overall yield . This represents a significant improvement over the prior 4-step route that proceeded in lower overall yield and required chromatographic purification at each step . The efficiency gain is directly attributable to the regiospecific reactivity conferred by the 7-methoxy-2-methyl substitution pattern: the 2-methyl group blocks C-2 electrophilic substitution, directing functionalization to the C-3 position, while the 7-methoxy group activates the ring toward electrophilic acylation.

Cannabinoid Intermediate Route
Supporting evidence
88% overall yield in 3 steps from this scaffold to morpholinoethyl-indole-3-carboxylic acid intermediate.
Enables more efficient library production compared to prior 4-step routes requiring chromatographic purification.
No chromatography required for final intermediate. Source review recommended.
cannabinoid ligand synthesis N-alkylation process chemistry

7-Methoxy vs. 5-Methoxy Regioisomer Target Pathways

The 5-methoxy regioisomer (5-methoxy-2-methylindole, CAS 1076-74-0) is characterized as a myeloperoxidase (MPO) inhibitor, inhibiting the chlorinating activity of MPO by 23-72% at 10 µM [1]. No cannabinoid receptor or AhR activity has been reported for this regioisomer. Conversely, the 7-methoxy substitution pattern (as in the target compound) is integral to cannabinoid receptor-directed ligands and AhR agonism, with no reported MPO activity [2][3]. The position of the methoxy group on the indole ring thus determines which biological pathways are engaged, making 7-methoxy-2-methyl-1H-indole functionally non-interchangeable with its 5-methoxy regioisomer.

7-MeO vs. 5-MeO Regioisomer Targets
Cross-study comparable
7-MeO scaffold engages cannabinoid/AhR pathways. 5-MeO regioisomer inhibits MPO (23-72% at 10 µM). No cross-target activity reported.
Methoxy position determines orthogonal biological target profiles; regioisomers are not interchangeable.
MPO assay in activated leukocytes vs. recombinant CB1/CB2 and AhR reporter gene assays.
regioisomer comparison target selectivity myeloperoxidase

Boiling Point & Storage Stability vs. Regioisomers

7-Methoxy-2-methyl-1H-indole exhibits a boiling point of 308.5 °C at 760 mmHg (predicted density 1.134 g/cm³) , with recommended storage at 2-8 °C . In contrast, the 5-methoxy regioisomer (5-methoxy-2-methylindole, CAS 1076-74-0) has a significantly lower boiling point of 145 °C at 1.5 mmHg and requires storage at 0-6 °C, with noted sensitivity to light and air causing decomposition [1]. The 7-methoxy isomer thus offers greater thermal stability and less stringent handling requirements, which is advantageous for long-term storage and multi-step synthetic sequences involving elevated temperatures.

Thermal & Storage Stability
Cross-study comparable
Boiling point 308.5 °C at 760 mmHg; storage 2-8 °C. 5-MeO regioisomer: bp 145 °C at 1.5 mmHg, requires 0-6 °C and light/air protection.
Higher thermal stability may support heated synthetic steps and simplify storage.
Predicted parameters. Stability under specific reaction conditions requires validation.
physicochemical properties boiling point storage stability

7-Methoxy-2-methyl-1H-indole Procurement Scenarios


CB1-Selective Cannabinoid Ligand Synthesis

When designing aminoalkylindole-based cannabinoid ligand libraries, the choice of indole core determines receptor selectivity. A program targeting CB1-preferring agonists should procure 7-methoxy-2-methyl-1H-indole as the starting scaffold, as the 2-methyl group directs selectivity toward CB1 (Ki CB1 = 8 nM vs. CB2 = 29 nM in elaborated ligands) [1]. Programs targeting CB2-selective ligands should instead source 7-methoxyindole (lacking the 2-methyl group). The improved 3-step, 88% overall yield route to the morpholinoethyl-indole-3-carboxylic acid intermediate further supports large-scale library production from this scaffold .

AhR Pharmacology with Dual-Substituted Indole Probes

The 7-methoxy group is essential for AhR agonist activity (7-MeO-indole EMAX = 80% vs. dioxin), while the 2-methyl group provides an additional vector for tuning binding mode and potency [2]. 7-Methoxy-2-methyl-1H-indole is therefore the appropriate scaffold for SAR studies probing how C-2 substitution modulates AhR agonism/antagonism in the context of an active 7-methoxy pharmacophore. The compound's predicted synergistic binding with 4-methylindole in the AhR pocket further supports its use in combination screening [2].

Process-Scale Cannabinoid Intermediate Production

The optimized large-scale synthesis of 7-methoxy-2-methylindole (62% isolated yield via reductive cyclization, vs. <10% for classical methods) makes this compound the preferred starting material for process chemistry groups scaling up cannabinoid ligand intermediates [3]. The 3-step, chromatography-free route to the morpholinoethyl-indole-3-carboxylic acid (88% overall yield) further reduces process mass intensity and cost of goods, supporting kilogram-scale campaigns .

Regioisomer Comparator for Target Deconvolution

For chemical biology programs seeking to deconvolute the target engagement profiles of methoxy-methylindole regioisomers, 7-methoxy-2-methyl-1H-indole provides a well-characterized comparator against 5-methoxy-2-methylindole (MPO inhibitor, 23-72% inhibition at 10 µM) [4]. The orthogonal target profiles (cannabinoid/AhR vs. MPO) enable clean phenotypic discrimination in cellular assays, making both regioisomers valuable as paired chemical probes.

Application
Selection Property
Validation Focus
CB1-preferring cannabinoid ligand synthesis
2-Methyl selectivity reversal
CB1/CB2 binding assay endpoint review
AhR pharmacology SAR probe design
7-Methoxy AhR pharmacophore retention
AhR reporter gene and CYP1A1 endpoint context
Process-scale cannabinoid intermediate production
Reductive cyclization route efficiency
Lot-to-lot consistency and scale-up yield review
Regioisomer comparator for target deconvolution
Orthogonal target profile vs. 5-methoxy isomer
MPO vs. cannabinoid/AhR pathway-response context

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